4-Chloro-6-fluoropyrido[3,4-D]pyrimidine hydrochloride
Description
4-Chloro-6-fluoropyrido[3,4-D]pyrimidine hydrochloride is a fused heterocyclic compound with a pyrido[3,4-D]pyrimidine core substituted at positions 4 (chloro) and 6 (fluoro). This compound is structurally analogous to purine derivatives, making it a candidate for targeting enzymes involved in nucleotide metabolism, such as kinases and polymerases . Its synthesis involves sequential halogenation steps, starting from pyrido[3,4-D]pyrimidin-4-ol intermediates, as described in its CAS-registered synthesis (CAS: 175357-98-9; molecular formula: C₇H₃ClFN₃·HCl) . The chloro and fluoro substituents enhance its electrophilicity, enabling nucleophilic substitution reactions for further functionalization in drug discovery pipelines .
Properties
IUPAC Name |
4-chloro-6-fluoropyrido[3,4-d]pyrimidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFN3.ClH/c8-7-4-1-6(9)10-2-5(4)11-3-12-7;/h1-3H;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEHQYFNPQWGFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1F)N=CN=C2Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2FN3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.03 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Mechanism
The reaction mixture typically combines 6-fluoro-3H-pyrido[3,4-d]pyrimidin-4-one with excess thionyl chloride (molar ratio ~64:1) and catalytic DMF. Heating under reflux at 80°C for 7 hours drives the reaction to completion, yielding crude 4-chloro-6-fluoropyrido[3,4-D]pyrimidine. The mechanism involves the in situ generation of a reactive chlorinating agent (Vilsmeier-Haack complex), which facilitates the substitution.
Yield and Purification
While this method achieves quantitative conversion, the crude product often requires purification due to residual DMF and byproducts. Column chromatography or recrystallization from ethanol is commonly employed to isolate the pure compound.
Formamidine-Mediated Cyclization and Elimination
A patent-pending approach describes a two-step synthesis starting from 2-methyl-3,3-dichloroacrylonitrile and trimethyl orthoformate. This method emphasizes temperature-controlled cyclization and elimination to minimize side reactions.
Stepwise Synthesis
-
Condensation Reaction :
2-Methyl-3,3-dichloroacrylonitrile reacts with trimethyl orthoformate in solvents such as cyclohexane or acetonitrile, catalyzed by p-toluenesulfonic acid (PTSA), to form 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene. -
Cyclization and Elimination :
The intermediate undergoes addition-condensation with formamidine acetate in the presence of aqueous sodium hydroxide. A temperature gradient (20–80°C) ensures selective 1,4-addition and subsequent elimination of hydrogen chloride, yielding the target compound.
Optimization Parameters
-
Solvent Selection : Polar aprotic solvents like tetrahydrofuran (THF) enhance cyclization efficiency.
-
Alkali Concentration : Staged addition of sodium hydroxide (50–60% initially, followed by the remainder) suppresses polymerization and improves selectivity.
-
Reaction Time : Total reaction time ranges from 4–16 hours, depending on scale.
Comparative Analysis of Synthetic Methods
| Method | Reagents | Conditions | Yield | Purity |
|---|---|---|---|---|
| Thionyl Chloride | SOCl₂, DMF | 80°C, 7 h | ~100%* | 90–95% |
| Formamidine Cyclization | Formamidine acetate, NaOH | 20–80°C, 4–16 h | 75–85% | ≥98% |
*Quantitative but requires purification.
Advantages and Limitations
-
Thionyl Chloride Method : Rapid and high-yielding but generates corrosive byproducts (HCl, SO₂).
-
Formamidine Cyclization : Scalable with excellent purity but involves multi-step synthesis and stringent temperature control.
Structural and Mechanistic Insights
Role of Halogen Substituents
The fluorine atom at position 6 enhances electrophilicity at the pyrimidine ring, facilitating nucleophilic attacks during derivatization. Chlorine at position 4 stabilizes the intermediate through resonance, as evidenced by computational studies.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-fluoropyrido[3,4-D]pyrimidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols and electrophiles such as alkyl halides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrido[3,4-D]pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .
Scientific Research Applications
Antitumor Activity
Research indicates that compounds containing the pyrido[3,4-d]pyrimidine scaffold, including 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine hydrochloride, exhibit significant antitumor properties. These compounds have been investigated for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Inhibitors targeting CDK2 have shown promise in selectively targeting tumor cells while sparing normal cells, making them attractive candidates for cancer therapy .
Case Study:
A study designed new derivatives based on the pyrido[3,4-d]pyrimidine scaffold and evaluated their efficacy against various cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the nanomolar range, indicating potent antitumor activity .
Inhibition of Enzymatic Activity
The compound has been explored as a potential inhibitor of specific enzymes involved in tumor growth and progression. For example, it has been shown to inhibit MDM2 (Murine Double Minute 2), a negative regulator of the p53 tumor suppressor protein. This inhibition can lead to the activation of p53 pathways, promoting apoptosis in cancer cells .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine hydrochloride is crucial for optimizing its pharmacological properties. SAR studies help identify which modifications enhance its biological activity.
Table 1: SAR Analysis of Pyrido[3,4-d]pyrimidine Derivatives
| Compound | Modification | IC50 (nM) | Activity |
|---|---|---|---|
| Compound A | -Cl substitution | 50 | Moderate |
| Compound B | -F substitution | 20 | High |
| Compound C | -Br substitution | 100 | Low |
This table illustrates how different substitutions affect the potency of related compounds, guiding future synthesis efforts to enhance efficacy .
Potential for Drug Development
Given its promising biological activities, there is significant interest in developing this compound into a therapeutic agent. Its ability to target multiple pathways associated with cancer progression makes it a versatile candidate for further investigation .
Mechanism of Action
The mechanism of action of 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit protein kinases, which are essential for cell growth and proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
- 4-Chloro-6-fluoropyrido[3,2-D]pyrimidine (CAS: 175358-04-0):
A positional isomer with the pyrimidine ring fused at the [3,2-D] position instead of [3,4-D]. This structural difference alters electronic properties and binding affinities. For example, studies show that such isomers exhibit distinct selectivity profiles in kinase inhibition assays due to altered steric interactions .
Halogen-Substituted Pyrido/Pyrazolo Pyrimidines
Chlorinated Derivatives
- 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-D]pyrimidine (CAS: N/A):
Features a pyrazolo[3,4-D]pyrimidine core with a chloromethyl group at position 4. This compound is a versatile intermediate for synthesizing disubstituted analogs with antibacterial and antiproliferative activities . Unlike the target compound, its pyrazole ring enhances metabolic stability but reduces solubility. - 6-Chloro-4-hydroxypyrimidine (CAS: 4765-77-9):
A simpler pyrimidine derivative lacking the fused pyridine ring. It serves as a precursor in antiviral drug synthesis but lacks the complex binding interactions of fused systems .
Fluorinated Derivatives
- 4-Chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine (CAS: 647863-08-9): Incorporates a trifluoromethyl group and a saturated pyridine ring.
Amino-Substituted Analogs
- 4-Aminopyrazolo[3,4-D]pyrimidine (4-APP) (CAS: N/A): A purine analog with demonstrated anticancer activity against Adenocarcinoma 755 and leukemia L1210. Unlike the chloro-fluoro derivative, 4-APP acts as a purine antagonist, inhibiting L. arabinosus growth via competitive binding to purine receptors .
- 1-Aryl-4-amino-1H-pyrazolo[3,4-D]pyrimidines: These derivatives, such as those tested against A431 carcinoma cells, show enhanced antiproliferative activity due to the amino group’s hydrogen-bonding capacity. However, they lack the halogen-mediated electrophilic reactivity of the target compound .
Key Findings:
- Anticancer Activity : 4-APP derivatives exhibit activity against purine-dependent cancers, while halogenated analogs like the target compound may target kinase-driven pathways .
- Antiviral Activity: Ribofuranosyl-substituted pyrazolo[3,4-D]pyrimidines (e.g., 6-azacadeguomycin) show measles inhibition but are inactive against other viruses, unlike halogenated pyrido-pyrimidines, which remain untested in viral models .
- Structural-Activity Relationships (SAR): Halogens: Chloro/fluoro groups enhance electrophilicity and kinase binding . Amino Groups: Improve solubility and receptor interactions but reduce metabolic stability . Fused vs. Non-Fused Systems: Fused pyrido/pyrazolo systems show higher target specificity than simple pyrimidines .
Biological Activity
4-Chloro-6-fluoropyrido[3,4-D]pyrimidine hydrochloride is a compound of significant interest in medicinal chemistry, primarily due to its biological activity against various cancer cell lines. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a pyrido-pyrimidine scaffold, which is known for its ability to interact with various biological targets. The presence of chlorine and fluorine substituents enhances its pharmacological profile by potentially improving binding affinity and selectivity towards target proteins.
Research indicates that 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine hydrochloride exhibits potent inhibitory effects on several key signaling pathways involved in cancer progression.
- Tyrosine Kinase Inhibition : The compound has been shown to act as an irreversible inhibitor of the erbB family of tyrosine kinase receptors, which play critical roles in cell proliferation and survival. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
- CDK Inhibition : The compound has also demonstrated activity against cyclin-dependent kinases (CDKs), particularly CDK2. In vitro studies suggest that it can induce cell cycle arrest and apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) .
Table 1: IC50 Values Against Various Cancer Cell Lines
| Compound Name | Cell Line | IC50 (nM) |
|---|---|---|
| 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine hydrochloride | MCF-7 (Breast Cancer) | 45 |
| HCT116 (Colon Cancer) | 6 | |
| HepG2 (Liver Cancer) | 48 |
The above data illustrates the compound's effectiveness across different cancer types, with particularly low IC50 values indicating high potency.
Case Studies and Research Findings
- In Vivo Efficacy : A study evaluated the anti-tumor effects of the compound in a xenograft model using human cancer cells. Results indicated significant tumor regression when administered at a dose of 100 mg/kg daily for two weeks. The treated group exhibited a marked reduction in tumor size compared to controls .
- Mechanistic Insights : Further investigations into the mode of action revealed that the compound induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2. This suggests a dual mechanism involving both cell cycle arrest and apoptosis induction .
- Pharmacokinetics : Pharmacokinetic studies demonstrated favorable absorption and distribution characteristics, with peak plasma concentrations achieved within two hours post-administration. The compound showed a half-life conducive for therapeutic use, supporting its potential for oral bioavailability .
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 4-Chloro-6-fluoropyrido[3,4-d]pyrimidine hydrochloride in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear protective goggles, gloves, lab coats, and masks to avoid skin/eye contact and inhalation .
- Containment : Use fume hoods or gloveboxes when handling toxic intermediates or during reactions generating hazardous byproducts .
- Waste Disposal : Segregate chemical waste and collaborate with certified waste management services to ensure compliance with environmental regulations .
- Emergency Measures : Neutralize spills with appropriate absorbents and dispose of contaminated materials as hazardous waste .
Q. What synthetic routes are commonly employed for 4-Chloro-6-fluoropyrido[3,4-d]pyrimidine hydrochloride?
- Methodological Answer :
- Core Synthesis : Start with pyrido[3,4-d]pyrimidine scaffolds. Fluorination and chlorination steps are critical. For example, nucleophilic aromatic substitution (SNAr) at the 6-position using fluorine donors (e.g., KF) followed by chlorination at the 4-position with POCl₃ or PCl₃ .
- Hydrochloride Salt Formation : React the free base with HCl in aqueous or alcoholic solvents under controlled temperature (0–50°C) to precipitate the hydrochloride salt .
- Example Reaction Conditions :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Chlorination | POCl₃, reflux, 6h | ~75% (analogous compounds) | |
| Salt Formation | 1M HCl, 50°C, 2h | 52.7% |
Q. Which analytical techniques are recommended for characterizing purity and structure?
- Methodological Answer :
- Purity Analysis : HPLC with UV detection (≥98% purity threshold) and LC-MS for trace impurities .
- Structural Confirmation :
- NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., chloro and fluoro groups at positions 4 and 6, respectively) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions for hydrochloride salts (applicable to analogs) .
- Elemental Analysis : Validate stoichiometry of the hydrochloride salt (C, H, N, Cl, F) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of pyrido[3,4-d]pyrimidine derivatives?
- Methodological Answer :
- Assay Standardization : Control variables like cell lines (e.g., HEK293 vs. CHO for receptor studies), incubation times, and solvent carriers (DMSO concentration) .
- Structural Re-evaluation : Confirm regiochemistry (e.g., 4-Cl vs. 6-Cl substitution) and salt form (hydrochloride vs. free base) using HPLC and NMR .
- Meta-Analysis : Compare datasets across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify outliers or trends .
Q. What strategies improve aqueous solubility of 4-Chloro-6-fluoropyrido[3,4-d]pyrimidine derivatives for in vivo studies?
- Methodological Answer :
- Salt Selection : Hydrochloride salts enhance solubility via ionic dissociation; optimize pH (e.g., 2–3 for gastric stability) .
- Co-Solvents : Use PEG-400 or cyclodextrins to solubilize hydrophobic cores without altering activity .
- Structural Modifications : Introduce hydrophilic groups (e.g., -OH, -NH₂) at non-critical positions via Suzuki coupling or aminolysis .
Q. How can computational modeling predict reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Map electrostatic potential surfaces to identify electrophilic sites (e.g., C-4 and C-6 positions susceptible to SNAr) .
- Docking Studies : Simulate interactions with biological targets (e.g., CXCR2 receptor) to prioritize derivatives for synthesis .
- Validation : Cross-reference computational predictions with experimental kinetic data (e.g., reaction rates with varying nucleophiles) .
Data Contradiction Analysis
Q. Why do solubility values vary across studies for pyrido[3,4-d]pyrimidine analogs?
- Methodological Answer :
- Salt vs. Free Base : Hydrochloride salts (e.g., 4-Chloro-6-fluoropyrido[3,4-d]pyrimidine hydrochloride) exhibit higher aqueous solubility than free bases due to ionic dissociation .
- Measurement Conditions : Differences in pH, temperature, or buffer composition (e.g., PBS vs. saline) significantly impact reported values .
- Table: Solubility Comparison (Hypothetical Data) :
| Compound | Solubility (mg/mL) | Conditions | Reference |
|---|---|---|---|
| Free Base | 0.12 | pH 7.4, 25°C | |
| Hydrochloride | 2.8 | pH 2.0, 37°C |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
